5-CFDA ethanedioic-S-phenylmethyl ester
Description
Overview of Fluorescent Probes for Cellular and Molecular Investigations
Fluorescent probes are molecules that can absorb light at a specific wavelength and emit it at a longer wavelength, a phenomenon known as fluorescence. researchgate.net This property makes them invaluable in biological research, allowing scientists to tag and visualize specific molecules, organelles, or cells within a complex biological system. nih.gov These molecular spies can report on various cellular parameters, including changes in ion concentration, enzymatic activity, and membrane integrity. aatbio.comnih.gov The development of probes with high specificity, sensitivity, and photostability has revolutionized our understanding of cellular functions and disease mechanisms. acs.org
Evolution and Significance of Carboxyfluorescein Diacetate (CFDA) Derivatives in Research
Carboxyfluorescein diacetate (CFDA) is a non-fluorescent compound that can passively diffuse across the cell membrane. Once inside a living cell, intracellular esterases cleave the acetate (B1210297) groups, converting it into the highly fluorescent carboxyfluorescein. researchgate.netpsu.edu This fluorescent product is then retained within the cell, making CFDA an excellent marker for cell viability and membrane integrity. researchgate.net
Over time, various derivatives of CFDA have been synthesized to enhance its utility. A significant advancement was the creation of Carboxyfluorescein diacetate succinimidyl ester (CFDA-SE). This derivative contains a succinimidyl ester group that covalently binds to intracellular proteins, allowing for long-term cell tracking and the monitoring of cell proliferation. psu.edunih.govwikipedia.org As a labeled cell divides, the dye is distributed equally between daughter cells, leading to a halving of fluorescence intensity with each division, which can be quantified using flow cytometry. nih.govwikipedia.org
Specific Role of 5-CFDA Ethanedioic-S-phenylmethyl Ester as an Advanced Research Tool
This compound represents a further refinement within the CFDA family. This cell-permeable fluorescent probe is designed for the site-specific labeling of proteins, particularly targeting N-terminal cysteine residues. chemodex.comchemodex.com This specificity allows for precise investigations into protein function, localization, and interactions within the cellular environment. Its unique chemical structure facilitates targeted labeling, providing a powerful tool for researchers studying specific protein behaviors that may not be easily addressed with less specific probes.
Distinctions and Advantages within the Family of CFDA-Derived Probes for Specific Applications
The various derivatives of CFDA each offer distinct advantages for different research applications. While basic CFDA is a reliable indicator of cell viability, it can leak from cells over time. researchgate.net CFDA-SE overcomes this limitation through covalent labeling, making it the gold standard for cell proliferation and long-term tracking studies. nih.govnih.gov Another derivative, 5-CFDA, AM, is noted for being electrically neutral, allowing it to enter cells more readily and at lower concentrations than CFDA. nih.govmedchemexpress.com
This compound carves its own niche by providing a mechanism for site-specific protein labeling. chemodex.comchemodex.com This is a significant advantage over the more general protein labeling of CFDA-SE, which reacts with any available amine groups. wikipedia.org The ability to target a specific amino acid, like an N-terminal cysteine, enables highly focused studies on a particular protein of interest without the confounding signal from other labeled proteins. This specificity is crucial for experiments designed to elucidate the function and dynamics of a single protein species in a live cell context.
Properties of Select CFDA Derivatives
| Compound | Primary Application | Labeling Mechanism | Retention |
| Carboxyfluorescein Diacetate (CFDA) | Cell Viability | Enzymatic cleavage by esterases | Moderate, can leak from cells |
| CFDA Succinimidyl Ester (CFDA-SE) | Cell Proliferation & Tracking | Covalent binding to intracellular amines | Excellent, long-term retention |
| 5-CFDA, Acetoxymethyl Ester (5-CFDA, AM) | Cell Viability & Enzyme Activity | Enzymatic cleavage by esterases | Good, enhanced cellular uptake |
| This compound | Site-Specific Protein Labeling | Covalent binding to N-terminal cysteine | Excellent, specific to target protein |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[6'-acetyloxy-5-[(2-benzylsulfanyl-2-oxoethyl)carbamoyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H25NO9S/c1-19(36)41-23-9-12-27-29(15-23)43-30-16-24(42-20(2)37)10-13-28(30)34(27)26-11-8-22(14-25(26)33(40)44-34)32(39)35-17-31(38)45-18-21-6-4-3-5-7-21/h3-16H,17-18H2,1-2H3,(H,35,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSIKQDVYTJYHOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)NCC(=O)SCC5=CC=CC=C5)C(=O)O3)C6=C(O2)C=C(C=C6)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H25NO9S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
623.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Mechanism of Action and Intracellular Processing
Mechanisms of Cell Permeability and Intracellular Delivery
The "S-phenylmethyl" (benzylthio) portion of the ester, in particular, contributes to the lipophilicity of the compound, enhancing its ability to traverse the nonpolar environment of the cell membrane. Once inside the cell, the probe is poised for its subsequent interactions with intracellular components.
Role of Intracellular Esterase Activity in Probe Activation
The activation of "5-CFDA ethanedioic-S-phenylmethyl ester" is a multi-step process that involves enzymatic cleavage of its ester groups. This process is crucial for both the generation of the fluorescent signal and the specific labeling of target proteins.
Upon entry into the cell, the two acetate (B1210297) esters on the fluorescein (B123965) core are susceptible to hydrolysis by ubiquitous intracellular carboxylesterases. researchgate.net This enzymatic cleavage restores the hydroxyl groups of the fluorescein molecule, a necessary step for it to become fluorescent. frontiersin.org
Simultaneously or subsequently, the ethanedioic-S-phenylmethyl thioester group is targeted. Thioesters are known to be hydrolyzed by specific intracellular enzymes called thioesterases. nih.govwikipedia.org The hydrolysis of the thioester bond is a thermodynamically favorable process. libretexts.org However, the primary activation mechanism for this specific probe is not simple hydrolysis but a more targeted reaction.
The key to the specific action of this probe lies in its reaction with N-terminal cysteine residues of proteins through a process known as native chemical ligation (NCL). nih.govwikipedia.org In this reaction, the thiol group of an N-terminal cysteine attacks the thioester, leading to a transthioesterification. This is followed by a rapid, spontaneous intramolecular S-to-N acyl shift, which results in the formation of a stable amide bond between the carboxyfluorescein moiety and the N-terminus of the protein. researchgate.netwikipedia.org This covalent linkage is highly specific for proteins that possess an N-terminal cysteine.
Several factors within the cellular environment influence the activation of "this compound." The activity of intracellular carboxylesterases, which can vary between cell types, will affect the rate at which the fluorescein core becomes fluorescent.
For the specific NCL reaction, the intracellular redox environment is critical. The reducing conditions within the cytosol and nucleus help maintain the N-terminal cysteine in its reduced, nucleophilic state, which is essential for the initial attack on the thioester. researchgate.net The pH of the cellular compartment also plays a role, as the NCL reaction proceeds efficiently at physiological pH (around 7.4). nih.gov
The table below summarizes the key molecular interactions and influencing factors:
| Process | Interacting Cellular Component | Key Influencing Factors |
| Cell Permeation | Cell Membrane (Lipid Bilayer) | Lipophilicity of the probe, concentration gradient |
| Deacetylation | Intracellular Carboxylesterases | Enzyme concentration and activity |
| Native Chemical Ligation | N-terminal Cysteine Residues | Reducing intracellular environment, physiological pH |
Intracellular Retention Mechanisms of the Activated Fluorophore
Once activated and bound to its target, it is crucial that the fluorescent signal is retained within the cell for accurate and long-term imaging. "this compound" employs a dual mechanism of intracellular retention.
Following the hydrolysis of the acetate and thioester groups, the resulting carboxyfluorescein molecule possesses a free carboxylic acid group. At physiological pH, this carboxylate is deprotonated, carrying a negative charge. This charged species has significantly reduced membrane permeability compared to the original esterified, neutral probe. biorxiv.org This charge-based trapping is a common strategy to ensure that fluorescent probes, once activated, are retained within the cytosol. researchgate.net
The primary mechanism for long-term retention of this specific probe is the formation of a stable, covalent amide bond with the N-terminal cysteine of target proteins via native chemical ligation. nih.govresearchgate.net This covalent linkage ensures that the fluorophore is securely attached to a cellular protein, preventing its leakage out of the cell. This method of retention is significantly more robust than non-covalent interactions or simple charge-based trapping, allowing for extended imaging studies and the tracking of labeled proteins. researchgate.netresearchgate.net
The properties of the different forms of the compound are detailed in the table below:
| Compound Form | Key Properties | Intracellular Fate |
| This compound | Cell-permeable, non-fluorescent | Enters the cell via passive diffusion |
| Deacetylated intermediate | Partially activated, may have some fluorescence | Undergoes native chemical ligation |
| Carboxyfluorescein-protein conjugate | Highly fluorescent, charged, covalently bound | Retained intracellularly for long-term imaging |
Table of Compound Names
| Abbreviation | Full Chemical Name |
| 5-CFDA | 5-Carboxyfluorescein (B1664652) Diacetate |
| This compound | 5-Carboxyfluorescein diacetate ethanedioic-S-phenylmethyl ester |
| CFSE | Carboxyfluorescein succinimidyl ester |
| CFDA-SE | Carboxyfluorescein diacetate succinimidyl ester |
| CFDA-AM | 5-Carboxyfluorescein Diacetate, Acetoxymethyl Ester |
Advanced Research Applications in Cellular Biology and Biochemistry
Assessment of Cellular Viability and Metabolic Activity in vitro
Assessing the health and viability of cells is a cornerstone of in vitro research. Assays based on the enzymatic conversion of carboxyfluorescein diacetate derivatives offer a dynamic and sensitive method to probe cellular status.
The primary mechanism for using these probes in viability assays relies on the activity of ubiquitous intracellular esterase enzymes. aatbio.comnih.gov The non-fluorescent and electrically neutral compound readily diffuses across the plasma membrane of both living and dead cells. biotium.com Once inside a viable cell, intracellular esterases cleave the acetate (B1210297) and methyl ester groups from the molecule. aatbio.comresearchgate.netstemcell.com This enzymatic action produces a fluorescent product, carboxyfluorescein, which is polar and negatively charged. researchgate.netthermofisher.com
This resulting fluorescent molecule is no longer membrane-permeant and is effectively trapped within cells that possess an intact plasma membrane. aatbio.comthermofisher.com Consequently, only metabolically active cells with functional esterases and intact membranes will accumulate the fluorescent product and exhibit a bright green fluorescence. aatbio.comresearchgate.net Dead or dying cells, which have compromised membrane integrity or diminished esterase activity, cannot retain the fluorescent product and therefore remain non-fluorescent. researchgate.net The intensity of the fluorescence can be quantified using techniques such as fluorescence microscopy and flow cytometry, providing a direct measure of the live cell population. aatbio.com
The fluorescence generated from the hydrolysis of the probe serves as a robust indicator of cellular homeostasis. The process is dependent on two key aspects of a healthy cell: enzymatic activity and membrane integrity. aatbio.commedchemexpress.com
Membrane Integrity: The ability of a cell to retain the fluorescent carboxyfluorescein product is a direct measure of its plasma membrane integrity. medchemexpress.com A compromised membrane, characteristic of necrotic or late-stage apoptotic cells, allows the dye to leak out, resulting in a loss of fluorescence.
Therefore, a strong fluorescent signal is indicative of a cell maintaining its internal environment, managing enzymatic processes, and preserving its structural integrity—all hallmarks of cellular homeostasis.
For a more comprehensive assessment of cellular health, the esterase-based assay is often combined with other viability and cytotoxicity assays. This multi-parametric approach provides a more detailed picture of how a particular treatment or condition affects a cell population. For instance, it can be used alongside dyes that indicate metabolic activity, such as Alamar blue, to concurrently measure cellular metabolism and membrane integrity. nih.gov
It can also be paired with membrane-impermeant DNA-binding dyes like propidium (B1200493) iodide (PI) or 7-AAD. These dyes can only enter cells with compromised membranes, where they bind to nucleic acids and fluoresce red. When used together in flow cytometry, the two types of probes allow for the distinct identification of three cell populations:
Live cells: High green fluorescence (esterase activity) and low red fluorescence (intact membrane).
Dead cells: Low green fluorescence (no esterase activity/retention) and high red fluorescence (compromised membrane).
Apoptotic cells: Intermediate levels of fluorescence, depending on the stage of cell death.
This integrated approach enhances the accuracy of viability studies and provides deeper insights into the mechanisms of cell death. nih.gov
Table 1: Example Data from a Multiparametric Viability Assay This table illustrates representative data from a flow cytometry experiment combining an esterase activity probe with a dead cell stain (Propidium Iodide).
| Cell Population | Green Fluorescence Intensity (Esterase Activity) | Red Fluorescence Intensity (PI Staining) | Interpretation |
|---|---|---|---|
| Population A | High | Low | Viable Cells |
| Population B | Low | High | Necrotic/Late Apoptotic Cells |
| Population C | Low | Low | Debris/Non-cellular events |
Cell Tracking and Proliferation Analysis
Beyond assessing viability, specific derivatives like Carboxyfluorescein Diacetate Succinimidyl Ester (CFDA-SE) are instrumental in tracking cell division, a process central to immunology, cancer biology, and developmental studies. stemcell.comnih.gov
CFDA-SE is a cell-permeable compound that, like its relatives, is cleaved by intracellular esterases to become fluorescent. biotium.combio-rad.com However, the succinimidyl ester (SE) group gives it an additional crucial property: it covalently binds to free amine groups on intracellular proteins. stemcell.commissouri.eduwikipedia.org This covalent linkage ensures that the fluorescent marker is stably retained within the cell for long periods and is not transferred to adjacent cells. biotium.com
When a labeled cell divides, its fluorescent components are distributed approximately equally between its two daughter cells. stemcell.comwikipedia.org As a result, each new cell in the subsequent generation will have roughly half the fluorescence intensity of the parent cell. bio-rad.commissouri.edu This predictable, serial halving of fluorescence with each successive cell division allows researchers to precisely quantify the number of divisions a cell population has undergone. nih.govwikipedia.org
This fluorescence partitioning principle is a powerful tool for monitoring cell dynamics. Using flow cytometry, researchers can analyze a population of labeled cells and identify distinct peaks of fluorescence intensity. wikipedia.org The brightest peak represents the original, undivided parent population, while each subsequent peak of lower intensity corresponds to a successive generation of divided cells. nih.govbio-rad.com
This technique allows for the resolution of up to eight to ten distinct cell generations from a single starting population. nih.gov By analyzing the number of cells within each generational peak, researchers can calculate key parameters of population dynamics, such as the proliferation index, the percentage of cells that have divided, and the number of division cycles completed. This method has become indispensable for studying immune cell responses, assessing the anti-proliferative effects of drugs, and tracking the fate of transplanted cells in vivo. nih.govresearchgate.net
Table 2: Theoretical Fluorescence Distribution in a Proliferating Cell Population This table demonstrates the principle of fluorescence halving with each cell division as measured by flow cytometry.
| Cell Generation | Number of Cell Divisions | Mean Fluorescence Intensity (Arbitrary Units) |
|---|---|---|
| 0 (Parent) | 0 | 1000 |
| 1 | 1 | 500 |
| 2 | 2 | 250 |
| 3 | 3 | 125 |
| 4 | 4 | 62.5 |
Methodologies for Short-Term and Long-Term Cell Tracing
The dual-functionality of 5-CFDA ethanedioic-S-phenylmethyl ester allows for both short-term and long-term cell tracing through distinct molecular mechanisms.
Short-Term Tracing: The methodology for short-term tracing relies on the carboxyfluorescein diacetate (CFDA) portion of the molecule. The probe, initially non-fluorescent and cell-permeable, readily diffuses across the plasma membrane into the cytoplasm. nih.govaatbio.com Once inside a viable cell, ubiquitous intracellular esterases cleave the two acetate groups from the CFDA core. nih.govnih.gov This enzymatic action releases the highly fluorescent molecule, carboxyfluorescein. The newly formed carboxyfluorescein possesses additional negative charges, which significantly impede its passage back across the intact cell membrane, effectively trapping the fluorescent signal within the cell. fishersci.ataatbio.com This retention allows for the visualization and tracking of the labeled cell population for a limited duration, with the signal's persistence dependent on the cell type and conditions. The efflux half-life for the hydrolysis product of the related compound CFDA has been measured at approximately 94 minutes, providing a timeframe for such short-term studies. nih.gov
Long-Term Tracing: For long-term cell tracing, which is essential for studying cell division, differentiation, and migration over extended periods, a stable, covalent attachment of the fluorescent probe to intracellular components is necessary. This compound achieves this through its thioester functional group. This group is specifically designed to react with the N-terminal cysteine residue of proteins within the cell in a process analogous to native chemical ligation. researchgate.netnih.gov This reaction forms a stable amide bond, covalently linking the fluorophore to the protein. nih.gov Because the label is attached to long-lived macromolecules, it is well-retained within the cell and is distributed among daughter cells upon cell division. This allows researchers to track cell populations over several generations.
Table 1: Comparison of Cell Tracing Methodologies
| Parameter | Short-Term Tracing | Long-Term Tracing |
| Mechanism | Enzymatic cleavage of acetate groups by intracellular esterases, leading to fluorescent product entrapment. nih.govnih.gov | Covalent bond formation between the probe's thioester group and N-terminal cysteine residues of intracellular proteins. researchgate.netnih.gov |
| Probe Retention | Based on the charge and size of the hydrolyzed fluorophore, with gradual efflux. nih.govfishersci.at | Stable, covalent linkage to long-lived macromolecules. nih.gov |
| Duration | Hours to a day. | Days to weeks, spanning multiple cell divisions. |
| Primary Application | Viability assays, short-term migration studies. | Lineage tracing, cell proliferation analysis, long-term fate studies. |
Site-Specific Protein Labeling and Bioconjugation in Research
The thioester moiety of this compound provides a powerful tool for site-specific protein labeling, overcoming the limitations of less specific labeling reagents. chemodex.comadipogen.com
The key to the compound's specificity is the chemoselective reaction between its thioester group and the unique 1,2-aminothiol structure of an N-terminal cysteine residue on a protein. researchgate.net This reaction proceeds efficiently under physiological conditions inside a living cell. researchgate.net The reducing environment of the cytoplasm ensures that the cysteine's thiol group is available for the nucleophilic attack required for the ligation to occur. researchgate.net This highly specific reaction is analogous to native chemical ligation, a cornerstone of protein engineering, and results in the formation of a stable, native peptide bond. nih.govuzh.ch This method is exceptionally precise, as the thioester does not react with other abundant nucleophilic groups in the cell, such as the amine groups on lysine (B10760008) residues or the free N-termini of other amino acids. nih.gov
The creation of a specifically labeled fluorescent biomacromolecule using this probe involves a multi-step strategy.
Genetic Engineering: The target protein of interest is genetically modified to include a cysteine residue at its N-terminus. This is typically achieved through standard molecular cloning techniques. uzh.ch
Probe Incubation: The cell-permeable this compound is added to the cell culture medium. It passively diffuses into the cells expressing the engineered protein. chemodex.comadipogen.com
Site-Specific Ligation: Inside the cell, the probe's thioester group chemoselectively reacts with the N-terminal cysteine of the target protein, forming a covalent bond. researchgate.net
Fluorescence Activation: Intracellular esterases then act on the diacetate portion of the now-conjugated probe, cleaving the acetate groups and "turning on" the fluorescence of the carboxyfluorescein core. researchgate.net
This process results in a target protein that is specifically and covalently tagged with a fluorescent marker, with minimal off-target labeling of other cellular components.
Once a protein is fluorescently tagged using this compound, its behavior can be monitored in living cells with high spatial and temporal resolution. nih.gov This enables a wide range of applications:
Protein Localization: Advanced fluorescence microscopy techniques, such as confocal microscopy, can be used to determine the precise subcellular location of the tagged protein—for example, whether it resides in the nucleus, cytoplasm, mitochondria, or is associated with the plasma membrane.
Protein Dynamics and Trafficking: The movement of the labeled protein can be tracked in real-time. This allows researchers to study dynamic processes such as protein translocation between cellular compartments in response to stimuli, rates of protein turnover, and its incorporation into larger protein complexes.
Protein-Protein Interactions: Techniques like Förster Resonance Energy Transfer (FRET) can be employed. By tagging a protein of interest with this probe and a potential binding partner with a different, spectrally-matched fluorophore, researchers can measure the proximity of the two proteins, providing evidence of a direct interaction within the cell.
Enzymatic Activity Measurement in Biological Systems
The CFDA component of the molecule serves as an effective substrate for measuring the activity of a broad class of intracellular enzymes.
The measurement is typically performed using flow cytometry or fluorescence microscopy. aatbio.com In these assays, cells are incubated with the probe, and the resulting fluorescence intensity is measured on a per-cell basis. A higher fluorescence intensity indicates higher intracellular esterase activity. aatbio.com This method is frequently used as an indicator of cell viability, as only cells with intact membranes can retain the fluorescent product and only metabolically active cells maintain high levels of esterase activity. fishersci.ataatbio.com Kinetic studies in cell extracts using the related compound carboxyfluorescein diacetate (cFDA) have shown that the hydrolysis follows Michaelis-Menten kinetics, allowing for detailed characterization of the enzymatic activity. nih.gov
Table 2: Properties of this compound as a Research Probe
| Feature | Description | Relevant Application |
| Cell Permeability | The unhydrolyzed molecule is electronically neutral and lipophilic, allowing it to cross the cell membrane. nih.govfishersci.at | All intracellular applications. |
| Fluorogenic Nature | Initially non-fluorescent, it becomes highly fluorescent upon enzymatic cleavage of its acetate groups. aatbio.com | Cell tracing, protein labeling, enzyme activity measurement. |
| Esterase Substrate | The diacetate moiety is a substrate for non-specific intracellular esterases. nih.govnih.gov | Quantifying esterase activity, cell viability assays. |
| Thioester Group | Provides a reactive handle for specific covalent modification of proteins. chemodex.comadipogen.com | Site-specific protein labeling, long-term cell tracing. |
| N-Terminal Cysteine Specificity | Reacts chemoselectively with N-terminal cysteine residues via native chemical ligation-like chemistry. researchgate.netnih.gov | High-specificity protein bioconjugation. |
Development of High-Throughput Screening Assays for Esterase Inhibitors (for research purposes)
The unique properties of this compound make it a valuable substrate for the development of high-throughput screening (HTS) assays aimed at identifying novel esterase inhibitors. Esterases are a broad class of enzymes that play crucial roles in various physiological and pathological processes, making their inhibitors promising candidates for therapeutic development and as research tools.
The principle behind using this compound in HTS assays lies in its fluorogenic nature. The intact molecule is cell-permeable and non-fluorescent. Once inside a cell or in the presence of esterases, the ester bonds are cleaved. This enzymatic reaction releases the highly fluorescent molecule, 5-carboxyfluorescein (B1664652). The intensity of the resulting fluorescence is directly proportional to the esterase activity.
In an HTS setting, this characteristic is exploited to screen large libraries of chemical compounds for potential esterase inhibitory activity. The assay is typically performed in a multi-well plate format.
Assay Protocol Outline:
Cell Seeding/Enzyme Preparation: Live cells are seeded into the wells of a microplate, or a purified esterase enzyme solution is used.
Compound Addition: Test compounds from a chemical library are added to the wells.
Substrate Addition: this compound is added to all wells.
Incubation: The plate is incubated for a specific period to allow for the enzymatic reaction to occur.
Fluorescence Measurement: The fluorescence intensity in each well is measured using a plate reader.
A decrease in fluorescence intensity in a well containing a test compound, compared to a control well without any inhibitor, indicates potential inhibition of esterase activity.
Table 1: Example Data from a High-Throughput Screen for Esterase Inhibitors using this compound
| Compound ID | Concentration (µM) | Fluorescence Intensity (Arbitrary Units) | % Inhibition |
| Control | 0 | 10,000 | 0% |
| Compound A | 10 | 9,500 | 5% |
| Compound B | 10 | 2,000 | 80% |
| Compound C | 10 | 500 | 95% |
This table is for illustrative purposes and does not represent actual experimental data.
The high signal-to-background ratio and the simplicity of the "add-incubate-read" format make this compound an ideal substrate for automated HTS campaigns, facilitating the rapid identification of lead compounds for further investigation.
Investigation of Cell Membrane Integrity and Permeability
The integrity of the cell membrane is a fundamental indicator of cell health and viability. The ability of this compound to serve as a substrate for intracellular esterases also makes it a powerful tool for assessing cell membrane integrity and permeability. aatbio.comresearchgate.netnih.govsigmaaldrich.complos.org
The underlying principle is that only cells with intact membranes can retain the fluorescent product, 5-carboxyfluorescein, that is generated by the action of intracellular esterases on the parent compound. aatbio.com The non-fluorescent this compound readily crosses the intact membrane of a viable cell. Once inside, ubiquitous intracellular esterases cleave the ester groups, converting it into the fluorescent and membrane-impermeant 5-carboxyfluorescein. This leads to the accumulation of the fluorescent molecule within the cell, which can be quantified by methods such as flow cytometry or fluorescence microscopy.
In contrast, cells with compromised or damaged membranes cannot effectively retain the fluorescent product, resulting in a significantly weaker fluorescent signal. This differential staining allows for the clear discrimination between live and dead or dying cells.
Research findings from studies utilizing this principle have demonstrated:
The ability to quantify the viability of cell populations in response to cytotoxic agents.
The assessment of membrane damage induced by physical or chemical stressors.
The monitoring of changes in membrane permeability during cellular processes like apoptosis.
Table 2: Representative Data on Cell Viability Assessment using this compound
| Treatment Group | Mean Fluorescence Intensity per Cell | % Viable Cells (relative to control) |
| Untreated Control | 8,500 | 100% |
| Toxin X (Low Dose) | 6,800 | 80% |
| Toxin X (High Dose) | 1,700 | 20% |
| Apoptosis Inducer | 4,250 | 50% |
This table is for illustrative purposes and does not represent actual experimental data.
The use of this compound in conjunction with a nuclear stain that specifically labels dead cells (e.g., propidium iodide) can provide a more robust and detailed analysis of cell population health.
Methodological and Analytical Considerations for Research Utilization
Optimization of Staining Protocols
Effective cell labeling with fluorescent probes like 5-CFDA ethanedioic-S-phenylmethyl ester is foundational to subsequent analysis. The goal is to achieve bright, uniform staining of the target cell population with minimal impact on cell viability and function.
Incubation Conditions and Probe Concentration Titration
The optimal staining concentration and incubation time for this compound can vary significantly depending on the cell type and experimental application. thermofisher.com It is crucial to perform a titration to determine the lowest possible concentration that still provides a bright, detectable signal. This minimizes potential artifacts and cellular toxicity. thermofisher.comvirginia.edu
For related compounds like CFDA-SE, working concentrations typically range from 0.5 µM to 10 µM. virginia.edu Shorter-term experiments, such as viability assays, may require lower concentrations (0.5–5 µM), while long-term tracking or studies involving rapidly dividing cells may necessitate higher concentrations (5–10 µM). thermofisher.com Incubation is generally carried out for 15 to 30 minutes at 37°C to allow for passive diffusion across the cell membrane and subsequent enzymatic cleavage of the acetate (B1210297) groups by intracellular esterases. thermofisher.commedchemexpress.com This enzymatic action converts the non-fluorescent precursor into its fluorescent form, which is then retained within the cell. stemcell.commissouri.eduresearchgate.netaatbio.com
Table 1: Recommended Starting Conditions for Staining Protocol Optimization
| Parameter | Recommended Range | Key Considerations |
|---|---|---|
| Probe Concentration | 0.5 µM - 10 µM | Titrate for each cell type to find the lowest effective concentration. virginia.edu |
| Incubation Time | 15 - 30 minutes | Longer times may increase brightness but also potential toxicity. medchemexpress.commissouri.edu |
| Incubation Temperature | 37°C | Optimal for enzymatic activity of intracellular esterases. thermofisher.commissouri.edu |
| Cell Density | 1 x 10⁶ to 5 x 10⁷ cells/mL | Higher densities may require adjusted probe concentrations. utoronto.ca |
| Staining Buffer | PBS or HBSS with 0.1% BSA | Avoid amine-containing buffers that can react with the probe. thermofisher.comutoronto.ca |
Washing Procedures for Background Reduction
Thorough washing after the incubation step is critical for removing unbound extracellular probe, which can otherwise contribute to high background fluorescence and reduce the signal-to-noise ratio. A common procedure involves centrifuging the cells, removing the supernatant containing the probe, and resuspending the cell pellet in fresh, pre-warmed culture medium or a suitable buffer like Phosphate-Buffered Saline (PBS). medchemexpress.combio-rad.com This washing step should be repeated at least twice. medchemexpress.commissouri.edu
To further enhance the removal of unreacted probe, a final 30-minute incubation in fresh, pre-warmed culture medium at 37°C is often recommended. thermofisher.com This allows any remaining non-hydrolyzed probe to diffuse out of the cells before analysis. virginia.edu The use of complete culture medium containing serum for the post-labeling washes can also help to quench any remaining extracellular reactive dye. utoronto.ca
Quantitative Analysis using Flow Cytometry
Flow cytometry is a powerful technique for the quantitative analysis of cells labeled with fluorescent probes like this compound. It allows for the high-throughput measurement of fluorescence intensity on a single-cell basis.
Gating Strategies for Cell Population Discrimination
A well-defined gating strategy is essential for isolating the cell population of interest and excluding debris, dead cells, and cell aggregates. assaygenie.com The initial step typically involves plotting forward scatter (FSC) against side scatter (SSC) to identify cells based on their size and granularity, respectively. A gate is drawn around the primary cell population to exclude smaller debris and larger clumps.
Subsequent gating is used to distinguish single cells from doublets by plotting forward scatter height (FSC-H) against forward scatter area (FSC-A). nih.gov A diagonal gate is set to include only single cells. Finally, a viability dye can be used in conjunction with the 5-CFDA derivative to exclude dead cells from the analysis. The live, single-cell population is then analyzed for its fluorescence intensity in the appropriate channel (typically corresponding to fluorescein (B123965), with an excitation maximum around 492 nm and an emission maximum around 517 nm). bio-rad.com
Monitoring Fluorescence Intensity Shifts for Proliferation Tracking
A primary application of this class of fluorescent dyes is the tracking of cell proliferation. stemcell.com The principle relies on the stable, covalent labeling of intracellular proteins. bio-rad.com When a labeled cell divides, the fluorescent probe is distributed approximately equally between the two daughter cells. stemcell.commissouri.edu Consequently, each cell division results in a roughly 50% reduction in the fluorescence intensity of the progeny. missouri.edu
By analyzing the fluorescence intensity histogram of a cell population over time, distinct peaks representing successive generations can be resolved. thermofisher.commissouri.edu The initial, brightly stained population is considered generation zero. The first peak with half the fluorescence intensity represents the first generation of daughter cells, and so on. This allows for the quantification of the number of cell divisions that have occurred within the population.
Table 2: Generational Analysis by Fluorescence Intensity
| Cell Generation | Relative Fluorescence Intensity |
|---|---|
| 0 (Undivided) | 100% |
| 1 | 50% |
| 2 | 25% |
| 3 | 12.5% |
| 4 | 6.25% |
Fluorescence Microscopy for Cellular Imaging
In addition to flow cytometry, fluorescence microscopy provides a valuable method for the qualitative and spatial analysis of cells labeled with this compound. This technique allows for the direct visualization of labeled cells, confirmation of staining efficiency, and assessment of cellular morphology.
Following the staining and washing protocols, cells can be observed directly or after fixation. Standard fixation protocols using aldehyde-based fixatives, such as 3.7% formaldehyde, are generally effective for crosslinking the probe-protein conjugates within the cell. thermofisher.com For imaging, filter sets appropriate for fluorescein (e.g., a blue excitation filter and a green emission filter) are required. stemcell.com Fluorescence microscopy can be used to confirm that the dye is localized within the cytoplasm and to observe the distribution of labeled cells within a tissue or co-culture system. It can also provide visual confirmation of cell division, as daughter cells will appear dimmer than their parent cells.
Visualization of Intracellular Localization and Distribution
The primary mechanism of action for probes of the 5-CFDA family involves their passive diffusion across the cell membrane. medchemexpress.combiotium.combiotium.com Once inside the cell, non-specific intracellular esterases cleave the ester groups, converting the molecule into a fluorescent entity. bio-rad.commedchemexpress.combiotium.combiotium.comaatbio.com This enzymatic conversion also imparts a negative charge to the molecule, significantly impeding its ability to exit the cell, thus ensuring its retention within the intracellular space. medchemexpress.commedchemexpress.com The resulting fluorescence is typically observed within the cytoplasm and nucleus, providing a broad overview of cell morphology and integrity. biotium.combiotium.com
Researchers can utilize this property to label and track live cells over time. The intensity of the fluorescence can also serve as an indicator of both esterase activity and membrane integrity, key markers of cell viability. aatbio.com For visualization, standard fluorescence microscopy techniques are employed, with the specific filter sets chosen to match the excitation and emission spectra of the cleaved fluorescent product.
Time-Lapse Imaging for Dynamic Cellular Processes
The stable intracellular retention of the fluorescent product makes this compound and similar probes suitable for time-lapse imaging of dynamic cellular processes. By capturing images at regular intervals, researchers can monitor events such as cell migration, division, and interactions with other cells.
A key application in this area is the tracking of cell proliferation. As a labeled cell divides, the fluorescent dye is distributed approximately equally between the two daughter cells. bio-rad.com Consequently, each subsequent generation of cells will exhibit roughly half the fluorescence intensity of the parent cell. bio-rad.com This progressive dimming allows for the quantitative analysis of cell division cycles over time.
| Cellular Process | Application of 5-CFDA Based Probes | Imaging Consideration |
| Cell Proliferation | Tracking generational decline in fluorescence intensity. | Long-term imaging stability and minimal phototoxicity are crucial. |
| Cell Migration | Following the movement of labeled cells in a population. | High temporal resolution to capture dynamic movements. |
| Cell-Cell Interactions | Visualizing contact and communication between different cell populations. | Potential for co-staining with other probes to differentiate cell types. |
Spectroscopic Characterization in Biological Milieu
The fluorescent properties of the active form of this compound are influenced by the surrounding biological environment. A thorough spectroscopic characterization is therefore essential for accurate data interpretation.
Excitation and Emission Profiling within Complex Matrices
The excitation and emission maxima of the fluorescent product of 5-CFDA based probes are critical parameters for designing imaging experiments. For the cleaved carboxyfluorescein, the typical excitation maximum is around 492-495 nm, with an emission maximum in the range of 517-529 nm, resulting in a green fluorescence. bio-rad.combiotium.combiotium.com It is important to note that these values can be influenced by the intracellular environment, such as pH. biotium.com Therefore, profiling the excitation and emission spectra within the specific cell type and experimental conditions is recommended for optimal signal detection and to minimize crosstalk with other fluorophores.
Spectroscopic Properties of the Hydrolyzed Product of CFDA Probes
| Parameter | Wavelength (nm) | Reference |
| Excitation Maximum | ~492 - 495 | bio-rad.combiotium.com |
| Emission Maximum | ~517 - 529 | bio-rad.combiotium.combiotium.com |
Photostability Considerations for Live-Cell Imaging
Photostability, the resistance of a fluorophore to photodegradation upon exposure to excitation light, is a critical factor in live-cell imaging, particularly for long-term experiments. nih.gov While organic dyes are essential for their brightness, they are susceptible to photobleaching. nih.gov The photostability of the fluorescent product of this compound will dictate the duration and intensity of illumination that can be used before significant signal loss occurs.
To mitigate photobleaching, researchers should:
Use the lowest possible excitation light intensity that provides an adequate signal-to-noise ratio.
Minimize the duration of exposure to the excitation light.
Employ imaging systems with high sensitivity detectors.
Consider the use of anti-photobleaching agents in the imaging medium, if compatible with the experimental setup.
Compatibility with Multiplexed Assays
The ability to use multiple fluorescent probes simultaneously, known as multiplexing, is a powerful approach to study complex cellular functions. The compatibility of this compound with other fluorescent probes is a key consideration for its use in such assays.
Strategies for Co-Staining with Other Fluorescent Probes
When co-staining with other fluorescent probes, careful selection of fluorophores with minimal spectral overlap is paramount to avoid bleed-through between detection channels. Given the green emission of the cleaved 5-CFDA product, it is often paired with blue, red, or far-red emitting dyes.
For example, it can be used in conjunction with nuclear stains like Hoechst or DAPI (blue emission) to simultaneously visualize the cytoplasm and the nucleus. Similarly, it can be combined with red fluorescent probes that target specific organelles or proteins. When selecting co-staining reagents, it is essential to consider their staining protocols to ensure compatibility and to avoid quenching or other undesirable interactions between the dyes. The use of spectrally distinct cell proliferation dyes, such as those available in blue, yellow, and red, allows for multicolor analysis of different cell populations. bio-rad.com
Avoiding Spectral Overlap with Endogenous Fluorophores
In fluorescence-based research, the specific signal from an extrinsic probe, such as this compound, can be obscured by the presence of naturally occurring fluorescent molecules within cells and tissues. This background fluorescence, or autofluorescence, emanates from various endogenous fluorophores. Successfully mitigating the impact of autofluorescence is paramount for achieving a high signal-to-noise ratio and ensuring the accuracy of experimental results.
The compound this compound is designed to be cell-permeable. Once inside a cell, it is anticipated that intracellular esterases cleave the ester groups, releasing the fluorescent molecule 5-carboxyfluorescein (B1664652) (5-FAM). nih.govresearchgate.netmedchemexpress.com Therefore, the strategy for avoiding spectral overlap should be based on the spectral characteristics of 5-carboxyfluorescein. The excitation maximum of 5-carboxyfluorescein is approximately 490-493 nm, with an emission maximum in the range of 515-520 nm. fluorofinder.commedchemexpress.comaatbio.com
Understanding the spectral properties of common endogenous fluorophores is the first step in devising a strategy to minimize their interference. These molecules often have broad excitation and emission spectra, which can overlap with that of the extrinsic probe.
Key Endogenous Fluorophores and their Spectral Characteristics:
Nicotinamide Adenine Dinucleotide (NADH): Primarily located in the mitochondria, NADH is a key metabolic coenzyme. It has a broad excitation range, typically from 340-360 nm, and emits in the blue region of the spectrum, around 450-470 nm.
Flavin Adenine Dinucleotide (FAD): Another vital metabolic coenzyme found in mitochondria, FAD is fluorescent in its oxidized state. It is typically excited between 450-470 nm and emits in the green-yellow region, around 520-540 nm. The emission spectrum of FAD can directly overlap with that of 5-carboxyfluorescein.
Collagen and Elastin: These are structural proteins found in the extracellular matrix. They exhibit broad autofluorescence when excited by UV or blue light. Collagen, for instance, has a broad excitation range and an emission maximum typically around 400-450 nm.
Lipofuscin: Often referred to as "age pigment," lipofuscin is an aggregate of oxidized proteins and lipids that accumulates in the lysosomes of aging cells. It has very broad excitation and emission spectra, spanning from the blue to the red regions of the visible spectrum, making it a particularly challenging source of autofluorescence.
To effectively minimize the impact of spectral overlap from these endogenous molecules, several methodological and analytical strategies can be employed:
Selection of Appropriate Excitation and Emission Filters: Utilizing narrow bandpass filters for both excitation and emission can help to isolate the fluorescence signal of 5-carboxyfluorescein. By carefully selecting a narrow window around the 490 nm excitation and 520 nm emission peaks, much of the broader autofluorescence from molecules like NADH and collagen can be excluded.
Spectral Unmixing: This is a powerful image analysis technique that can computationally separate the fluorescence signals from multiple fluorophores, including autofluorescence, within a single sample. By acquiring images at multiple spectral bands, the distinct emission profile of each component can be identified and separated, allowing for the isolation of the specific signal from the 5-carboxyfluorescein.
Time-Resolved Fluorescence Microscopy: This advanced technique takes advantage of the different fluorescence lifetimes of various molecules. Endogenous fluorophores often have shorter fluorescence lifetimes compared to synthetic dyes. By gating the detection to only capture photons emitted after a certain delay following the excitation pulse, the contribution from short-lived autofluorescence can be significantly reduced.
Background Subtraction: In its simplest form, an image of an unstained control sample can be acquired using the same settings as the experimental sample. This "autofluorescence" image can then be subtracted from the stained sample's image to correct for the background signal. However, this method assumes that the autofluorescence is uniform across samples, which may not always be the case.
By considering the spectral properties of the expected intracellular product, 5-carboxyfluorescein, and the common endogenous fluorophores, researchers can implement a combination of these strategies to effectively minimize spectral overlap and ensure the reliable detection of the signal from this compound in their investigations.
Data Table of Common Endogenous Fluorophores
| Endogenous Fluorophore | Typical Excitation Max (nm) | Typical Emission Max (nm) |
| NADH | 340 - 360 | 450 - 470 |
| FAD | 450 - 470 | 520 - 540 |
| Collagen | 340 - 360 | 400 - 450 |
| Elastin | 350 - 400 | 420 - 460 |
| Lipofuscin | Broad (UV-Green) | Broad (450 - 650) |
Structure Activity Relationships Sar for Fluorescent Probe Design
Impact of Ester Modifications on Cell Permeability and Intracellular Activation
The ability of a fluorescent probe to passively diffuse across the cell membrane is a critical first step for the imaging of intracellular targets. Fluorescein (B123965) and its carboxylated derivatives, like 5-carboxyfluorescein (B1664652), are hydrophilic and largely membrane-impermeant. To overcome this limitation, their hydroxyl and carboxyl groups are often masked with ester functionalities. These modifications render the molecule more lipophilic, facilitating its passage across the lipid bilayer of the cell membrane.
Once inside the cell, these non-fluorescent esterified precursors are hydrolyzed by ubiquitous intracellular esterases, liberating the fluorescent fluorophore. This enzymatic activation serves a dual purpose: it restores the fluorescence of the probe and, due to the newly exposed polar groups, traps the fluorescent molecule within the cell, leading to its accumulation.
The nature of the ester modification significantly influences both the rate of cellular uptake and the kinetics of intracellular hydrolysis. For instance, the widely used acetoxymethyl (AM) ester and diacetate (DA) modifications have been extensively studied. A study on Saccharomyces cerevisiae demonstrated that the uptake of 5- (and 6-)carboxyfluorescein diacetate (cFDA) occurs via passive diffusion. nih.gov The hydrolysis of cFDA by intracellular esterases in cell extracts followed Michaelis-Menten kinetics, with an apparent Vmax of 12.3 nmol·min⁻¹·mg of protein⁻¹ and a Km of 0.29 mM. nih.govresearchgate.net In contrast, the accumulation of the hydrolysis product of fluorescein diacetate (FDA) was found to be limited by the rate of esterase activity rather than its transport across the cell membrane. nih.govresearchgate.net
The compound 5-CFDA ethanedioic-S-phenylmethyl ester features two types of ester modifications. The diacetate groups on the fluorescein core are designed for cleavage by intracellular esterases to unmask the fluorophore. The ethanedioic-S-phenylmethyl ester moiety, on the other hand, serves a dual role. It enhances the cell permeability of the parent molecule and acts as a reactive group for specific labeling applications, as will be discussed in a later section. The rate of hydrolysis of these different ester groups will ultimately determine the intracellular concentration and localization of the active probe.
Table 1: Comparison of Ester Modifications on Fluorescein Derivatives and their Impact on Cellular Processes
| Compound | Ester Modification | Primary Function of Ester | Intracellular Activation Mechanism |
| 5-CFDA | Diacetate | Enhance cell permeability | Hydrolysis by non-specific esterases |
| 5-CFDA-AM | Diacetate, Acetoxymethyl ester | Enhance cell permeability and retention | Hydrolysis by non-specific esterases |
| 5-CFDA-SE | Diacetate, N-hydroxysuccinimide ester | Enhance cell permeability, covalent labeling of amines | Hydrolysis by non-specific esterases and reaction with primary amines |
| This compound | Diacetate, Ethanedioic-S-phenylmethyl ester | Enhance cell permeability, covalent labeling of thiols | Hydrolysis by non-specific esterases and reaction with thiols |
This table is generated based on the established functions of these chemical groups in the context of fluorescent probes.
Influence of Fluorophore Structure on Spectroscopic Properties in Biological Systems
The core structure of the fluorophore is the primary determinant of its intrinsic spectroscopic properties, including its absorption and emission spectra, quantum yield, and photostability. Fluorescein and its derivatives are characterized by strong absorption in the blue region of the visible spectrum and bright green fluorescence emission.
For 5-carboxyfluorescein (the hydrolyzed product of 5-CFDA derivatives), the typical excitation maximum is around 495 nm, with an emission maximum at approximately 520 nm. abcam.com However, these properties are not static and can be significantly influenced by the local biological environment. Factors such as pH, polarity, and binding to macromolecules can all modulate the spectroscopic output of the fluorophore. For instance, the fluorescence of many fluorescein derivatives is known to be pH-sensitive, a property that can be exploited for measuring intracellular pH.
While the fundamental spectroscopic characteristics of this compound will be dictated by the 5-carboxyfluorescein core, the covalent attachment to a target protein via the ethanedioic-S-phenylmethyl ester linker can introduce subtle shifts in its absorption and emission spectra. The specific microenvironment of the labeled protein will play a crucial role in the final spectroscopic signature of the probe.
Table 2: General Spectroscopic Properties of 5-Carboxyfluorescein
| Property | Value |
| Excitation Maximum (Ex) | ~495 nm |
| Emission Maximum (Em) | ~520 nm |
| Quantum Yield | High in aqueous buffers |
| Extinction Coefficient | High |
This data is for the parent fluorophore, 5-carboxyfluorescein, which is the fluorescent product after intracellular hydrolysis of this compound. abcam.com
Rational Design Principles for Enhanced Cellular Retention and Specificity
A key challenge in the design of fluorescent probes is to ensure their accumulation at the desired site of action and to minimize off-target labeling. As discussed, the hydrolysis of ester groups to reveal charged carboxylates is a common and effective strategy for enhancing cellular retention of fluorescein-based probes. aatbio.comaatbio.com
Specificity, however, requires more sophisticated design elements. This is where the "ethanedioic-S-phenylmethyl ester" moiety of the titular compound becomes critically important. This group is designed to react specifically with thiol groups, such as the one found in the amino acid cysteine. Thioesters are known to be reactive towards nucleophiles, and the presence of a thiol on a target protein can lead to a transthioesterification reaction, resulting in the covalent attachment of the fluorophore.
The design of such thiol-reactive probes is a major area of research. The rate and specificity of the reaction are influenced by the nature of the thioester and the reaction conditions. For instance, phenyl thioesters are often used in native chemical ligation to link peptides and proteins. nih.gov The reaction of this compound is intended for the site-specific labeling of proteins that have a cysteine residue at their N-terminus. acs.orgchemodex.comadipogen.com This provides a high degree of labeling specificity that is not achievable with probes that rely solely on non-specific esterase activation.
Derivatization Strategies for Targeted Labeling Applications
Building upon the principle of specificity, the derivatization of a core fluorophore with a reactive group is a powerful strategy for targeted labeling. The choice of the reactive group determines which cellular components will be labeled.
Common derivatization strategies for fluorescein include:
N-hydroxysuccinimide (NHS) esters: These react with primary amines found in lysine (B10760008) residues and the N-terminus of proteins. Carboxyfluorescein diacetate succinimidyl ester (CFDA-SE) is a well-known example. nih.gov
Maleimides: These exhibit high reactivity towards thiol groups in cysteine residues.
Thioesters: As in the case of this compound, these are also used for targeting cysteine residues, particularly at the N-terminus of proteins. medchemexpress.com
The ethanedioic acid (oxalic acid) component of the "ethanedioic-S-phenylmethyl ester" group acts as a linker, providing spatial separation between the fluorophore and the reactive thioester. The length and chemical nature of such linkers can also influence the reactivity of the probe and the properties of the final conjugate. The phenylmethyl (benzyl) group of the thioester influences the reactivity of the thiol-reactive center.
The use of this compound for labeling N-terminal cysteine residues allows for the highly selective tagging of proteins that have been specifically engineered to contain this amino acid at their amino-terminus. This approach is particularly valuable in complex biological systems where minimizing non-specific background fluorescence is essential for obtaining high-quality imaging data.
Future Directions and Emerging Research Avenues
Development of Next-Generation CFDA Derivatives with Enhanced Properties for Research
The development of new fluorescent probes is driven by the demand for brighter, more photostable, and more specific reagents for complex biological imaging. Future iterations of 5-CFDA ethanedioic-S-phenylmethyl ester are envisioned to incorporate modifications that enhance these key properties. Research is likely to focus on alterations to the fluorescein (B123965) backbone to improve quantum yield and resistance to photobleaching, which are critical for long-term imaging studies. Furthermore, the synthesis of derivatives with shifted excitation and emission spectra could expand the palette of available colors for multicolor imaging, enabling the simultaneous tracking of multiple cellular processes.
Another avenue of development lies in refining the probe's cell permeability and retention. While the diacetate groups on the CFDA core render the molecule cell-permeant, modifications to these groups could fine-tune its passive diffusion across the cell membrane and its subsequent hydrolysis by intracellular esterases to its fluorescent form. Enhanced retention would be particularly beneficial for long-term cell tracking studies.
| Property for Enhancement | Potential Modification Strategy | Anticipated Research Benefit |
| Photostability | Introduction of electron-withdrawing groups on the xanthene ring. | Enables longer imaging experiments with reduced signal loss. |
| Brightness | Alterations to the fluorescein structure to increase quantum yield. | Improved signal-to-noise ratio for detecting low-abundance targets. |
| Spectral Tuning | Synthesis of analogs with different substituents to shift excitation/emission maxima. | Facilitates multicolor imaging and minimizes spectral overlap. |
| Cellular Retention | Modification of the diacetate groups to alter hydrolysis rates. | Allows for more stable and long-term tracking of labeled cells. |
Integration into High-Throughput Screening Platforms for Basic Biological Discovery
High-throughput screening (HTS) is a cornerstone of modern drug discovery and fundamental biological research, allowing for the rapid testing of thousands of compounds. researchgate.netnih.gov The integration of fluorescent probes like this compound into HTS assays holds significant promise. researchgate.netnih.gov Its ability to label specific proteins could be harnessed to develop assays that monitor changes in protein localization, conformation, or abundance in response to various stimuli or chemical compounds.
Future research could focus on developing HTS assays where the fluorescence of the probe is modulated by a specific biological event, such as enzyme activity or protein-protein interactions. For instance, the probe could be designed to be quenched in its initial state and to fluoresce only upon a specific enzymatic cleavage or a conformational change in the target protein. Such "smart" probes would be invaluable for identifying modulators of specific cellular pathways. Fluorescence polarization assays, which detect changes in the molecular size of a fluorescently labeled molecule, could also be developed using this compound to screen for inhibitors of protein-protein or protein-ligand interactions. nih.gov
Application in Organoid and 3D Cell Culture Models for Complex Biological Systems
Organoids and other three-dimensional (3D) cell culture systems are increasingly used to model human organs and diseases with greater fidelity than traditional 2D cell cultures. atlantisbioscience.comthermofisher.comnih.gov However, imaging these complex, multicellular structures presents challenges, including the penetration of labeling reagents and light. Future research will likely explore the use of this compound for labeling and tracking cells within these 3D models. atlantisbioscience.comthermofisher.comnih.gov Its cell-permeant nature is an advantage for penetrating the dense cellular environment of organoids.
The ability to label specific cell populations within an organoid would enable researchers to study cell migration, differentiation, and cell-cell interactions in a more physiologically relevant context. For example, labeling a specific progenitor cell population could allow for the tracking of its lineage and its contribution to the development and organization of the organoid. Furthermore, the development of derivatives with enhanced brightness and photostability will be crucial for the long-term imaging required to study the dynamic processes that occur during organoid development and in disease models. A recent study has demonstrated a multispectral 3D live organoid imaging platform to screen probes for fluorescence-guided surgery, highlighting the potential for such applications. nih.gov
Advancements in In Vivo Imaging Applications for Preclinical Research Models (e.g., zebrafish, mouse)
In vivo imaging in preclinical models such as zebrafish and mice provides invaluable insights into biological processes in the context of a whole organism. nih.govrevvity.com The transparency of zebrafish embryos and the availability of transgenic mouse models make them particularly well-suited for fluorescence imaging. idea-bio.comnih.gov The future application of this compound in these models could involve the labeling of specific cell populations for transplantation and subsequent tracking in vivo.
For these applications, the development of derivatives that fluoresce in the near-infrared (NIR) spectrum would be highly advantageous. NIR light can penetrate tissues more deeply and with less autofluorescence, enabling clearer imaging in whole animals. researchgate.net By conjugating a NIR-emitting fluorophore to the core structure of 5-CFDA, researchers could create probes for non-invasive, longitudinal imaging of cellular processes such as tumor growth, immune cell trafficking, and stem cell engraftment.
| Preclinical Model | Potential Application of this compound | Key Developmental Need |
| Zebrafish | Tracking of labeled cells during embryonic development and regeneration. | High photostability for time-lapse imaging. |
| Mouse | In vivo tracking of transplanted cells (e.g., stem cells, immune cells). | Near-infrared emission for deep tissue imaging. |
Exploration of Novel Bioconjugation Chemistries for Diverse Research Targets
The specificity of protein labeling is determined by the reactive group of the fluorescent probe. The ethanedioic-S-phenylmethyl ester group of 5-CFDA is designed for a specific type of bioconjugation. However, the exploration of novel bioconjugation chemistries could significantly broaden the range of biomolecules that can be targeted with the CFDA core.
Future research could involve the synthesis of CFDA derivatives with different reactive moieties, such as those that can react with specific amino acid side chains (e.g., lysines, tyrosines), or those that can be incorporated into proteins via genetic code expansion. nih.govprofacgen.comox.ac.uk This would allow for more precise and versatile labeling of proteins in living cells. Additionally, the development of "click chemistry" compatible CFDA derivatives would enable highly efficient and specific labeling of biomolecules that have been metabolically engineered to contain a corresponding reactive group. These advancements in bioconjugation would pave the way for more sophisticated experiments to probe the function and dynamics of a wider array of cellular components. acs.org
Q & A
Basic Questions
Q. What is the mechanism by which 5-CFDA is used to assess cell viability and bile canaliculi formation in hepatocyte studies?
- Answer: 5-CFDA is a non-fluorescent esterase substrate that diffuses into cells, where intracellular esterases hydrolyze it to fluorescent carboxyfluorescein (CF). CF is actively transported into bile canaliculi via MRP transporters, enabling visualization of biliary structures. This process requires functional esterase activity and intact membrane transporters, making it a dual indicator of cell viability and biliary excretion capacity . Methodologically, incubate cells with 5–10 µM 5-CFDA for 30–60 minutes at 37°C, followed by washing and fluorescence microscopy (excitation: 470 nm; emission: FITC filter) .
Q. What are the recommended protocols for preparing and applying 5-CFDA in 3D hepatocyte spheroid cultures?
- Answer: For 3D spheroids:
Prepare a 5 µM working solution in maintenance medium (e.g., hepatocyte culture medium).
Replace medium with the 5-CFDA solution and incubate for 1 hour at 37°C.
Wash 3× with dye-free medium to remove extracellular CF.
Image using confocal microscopy with GFP/FITC settings to capture canaliculi network formation. Include controls with MRP inhibitors (e.g., MK571) to confirm specificity .
Q. What are the solubility characteristics and storage requirements for 5-CFDA to ensure experimental reproducibility?
- Answer: 5-CFDA is soluble in DMSO (≥10 mg/mL), PEG300, and aqueous buffers (pH 7.4). For long-term stability, store lyophilized powder at –20°C in desiccated conditions. Working solutions should be aliquoted to avoid freeze-thaw cycles and protected from light to prevent photodegradation .
Advanced Research Questions
Q. How can researchers address inconsistencies in 5-CFDA fluorescence signal intensity across different cell batches?
- Answer: Variability may arise from differences in esterase activity, MRP transporter expression, or dye stability. Mitigation strategies include:
- Pre-testing cell batches with a positive control (e.g., CFDA-SE for esterase activity validation).
- Optimizing incubation time/temperature to account for metabolic variability.
- Including a reference standard (e.g., fixed CF fluorescence intensity) for normalization .
Q. What methodological considerations are critical when combining 5-CFDA with other fluorescent probes (e.g., propidium iodide) in multiplexed viability assays?
- Answer: Key considerations:
- Spectral overlap: Ensure minimal overlap between 5-CFDA (emission: 517 nm) and other probes (e.g., PI: 617 nm). Use sequential imaging or spectral unmixing.
- Staining order: Perform 5-CFDA staining first to avoid PI-induced membrane damage affecting esterase activity.
- Controls: Include single-stained samples to validate compensation settings .
Q. How does the use of 5-CFDA AM ester improve cellular loading efficiency compared to non-AM forms?
- Answer: The AM (acetoxymethyl) ester modification increases lipophilicity, enhancing passive diffusion across cell membranes. This is particularly advantageous in low-esterase-activity cells or primary hepatocytes with reduced metabolic capacity. Post-loading, intracellular esterases cleave the AM groups, releasing the active CF. Use 1–5 µM 5-CFDA AM in serum-free medium for 30 minutes, followed by a 50-minute recovery period to allow complete hydrolysis .
Q. What quantitative approaches are available for analyzing 5-CFDA-derived fluorescence data to compare bile excretory function between experimental groups?
- Answer: Use image analysis software (e.g., ImageJ, Imaris) to:
Quantify canaliculi length/area using threshold-based segmentation.
Normalize fluorescence intensity to cell number (via nuclear staining).
Calculate excretion kinetics by measuring CF accumulation over time in efflux assays.
Statistical models (e.g., ANOVA with post-hoc tests) should account for batch effects and technical replicates .
Data Contradiction Analysis
Q. How should researchers resolve conflicting results when 5-CFDA signals indicate viability but other assays (e.g., LDH release) suggest cytotoxicity?
- Answer: This discrepancy may reflect subpopulations with intact esterase activity but compromised membranes. Combine 5-CFDA with membrane-impermeant dyes (e.g., PI) in a dual-staining protocol. Cells positive for both CF and PI are partially damaged, while CF-only cells are viable. Validate with metabolic assays (e.g., ATP quantification) to resolve ambiguity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
